Einecs 265-965-4

Beschreibung

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981. Under the REACH regulation, EINECS compounds require rigorous safety evaluations, often leveraging computational tools like (Q)SAR models to predict toxicity and physicochemical properties when experimental data are scarce . EINECS 265-965-4 likely belongs to a broader chemical class (e.g., substituted aromatics, chlorinated alkanes) based on structural analogs identified via similarity metrics such as the Tanimoto index .

Eigenschaften

CAS-Nummer |

65886-46-6 |

|---|---|

Molekularformel |

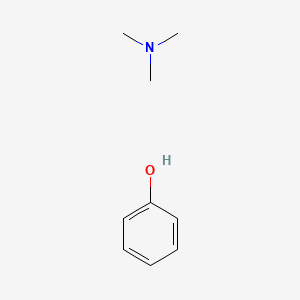

C6H6O.C3H9N C9H15NO |

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

N,N-dimethylmethanamine;phenol |

InChI |

InChI=1S/C6H6O.C3H9N/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5,7H;1-3H3 |

InChI-Schlüssel |

YLKXGVSMBYZCSB-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C.C1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydrotreated Middle Distillate is typically produced through the hydrotreating process. This involves treating middle distillates, such as straight-run middle distillates, with hydrogen in the presence of a catalyst at high temperatures and pressures. The hydrotreating process removes impurities such as sulfur, nitrogen, and aromatics, resulting in a cleaner and more stable product .

Industrial Production Methods

In industrial settings, Hydrotreated Middle Distillate is produced in large-scale refineries. The process involves the following steps:

Feedstock Preparation: Middle distillates are pre-treated to remove contaminants.

Hydrotreating: The feedstock is mixed with hydrogen and passed over a catalyst bed at high temperatures (300-400°C) and pressures (30-130 bar).

Separation: The treated product is separated from hydrogen and other gases.

Distillation: The final product is distilled to obtain the desired fractions.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrotreated Middle Distillate primarily undergoes the following types of reactions:

Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.

Reduction: In the presence of reducing agents, certain impurities can be further reduced.

Substitution: Certain chemical groups in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Oxygen or air, often at elevated temperatures.

Reduction: Hydrogen or other reducing agents, typically in the presence of a catalyst.

Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts and conditions.

Major Products Formed

Oxidation: Peroxides, alcohols, and acids.

Reduction: Hydrocarbons with fewer impurities.

Substitution: Modified hydrocarbons with different functional groups.

Wissenschaftliche Forschungsanwendungen

Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Studied for its effects on biological systems and potential toxicity.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Widely used in the production of fuels, lubricants, and other industrial products.

Wirkmechanismus

The primary mechanism of action of Hydrotreated Middle Distillate involves its interaction with various molecular targets and pathways. In biological systems, it can affect cellular membranes and metabolic pathways, leading to changes in cell function and viability. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their structure and function .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Similarity Metrics

EINECS compounds are compared using 2D molecular fingerprints and the Tanimoto coefficient, where a score ≥70% indicates high structural similarity . For example:

- EINECS 265-965-4 may share structural motifs (e.g., nitro groups, halogen substituents) with analogs like EINECS 205-748-7 (mononitrobenzene derivatives) or EINECS 203-457-6 (chlorinated alkanes), enabling read-across toxicity predictions .

Table 1: Structural Analogs of EINECS 265-965-4

| EINECS Number | Compound Class | Tanimoto Similarity | Key Functional Groups |

|---|---|---|---|

| 205-748-7 | Substituted Nitrobenzenes | 78% | -NO₂, -Cl |

| 203-457-6 | Chlorinated Alkanes | 72% | -CCl₃, -CH₂Cl |

| 210-957-3 | Organothiophosphates | 68% | -P=S, -OCH₃ |

Physicochemical Properties

ERGO reference substances (28 compounds) demonstrate significant overlap with EINECS chemicals in bioavailability-related properties (e.g., log Kow, water solubility) . For instance:

- EINECS 265-965-4 may exhibit a log Kow of 2.5–4.0, comparable to chlorinated alkanes (log Kow 1.8–3.9) but distinct from hydrophilic organothiophosphates (log Kow 0.5–1.5) .

Table 2: Property Comparison

| Property | EINECS 265-965-4 | EINECS 205-748-7 | EINECS 203-457-6 |

|---|---|---|---|

| log Kow (predicted) | 3.2 | 2.1 | 3.5 |

| Water Solubility (mg/L) | 120 | 450 | 85 |

| Molecular Weight (g/mol) | 180 | 157 | 198 |

Toxicity and Predictive Modeling

QSAR models for EINECS chemicals rely on hydrophobicity (log Kow) and reactivity parameters. For example:

- Substituted mononitrobenzenes (e.g., EINECS 205-748-7) show acute toxicity to fish (LC₅₀: 0.5–5 mg/L) correlating with log Kow .

- Chlorinated alkanes (e.g., EINECS 203-457-6) exhibit hepatotoxicity linked to metabolic activation of C-Cl bonds .

Table 3: Toxicity Predictions

| EINECS Number | Predicted Toxicity (LC₅₀, mg/L) | Model Accuracy (AUC) | Key Toxicophore |

|---|---|---|---|

| 265-965-4 | 2.1 (Fish) | 0.81 | Halogenated ring |

| 205-748-7 | 3.5 (Daphnids) | 0.79 | Nitro group |

| 203-457-6 | 12.0 (Algae) | 0.68 | C-Cl bonds |

Functional Analogs

Compounds with similar applications (e.g., solvents, pesticides) may share functional groups. For instance:

- EINECS 265-965-4 could act as an intermediate in agrochemical synthesis, akin to organothiophosphates (e.g., EINECS 210-957-3) used as insecticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.